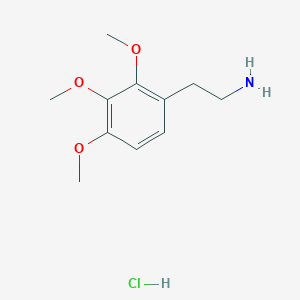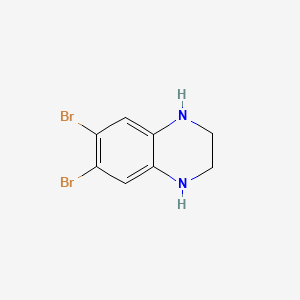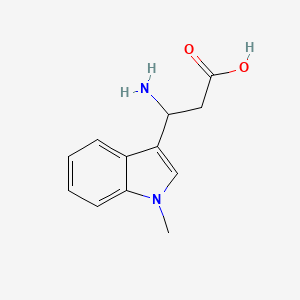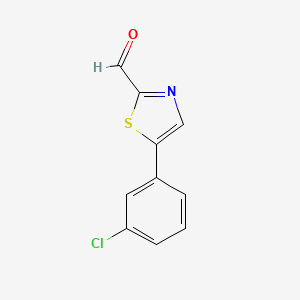![molecular formula C8H11N3 B12437824 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine CAS No. 757942-36-2](/img/structure/B12437824.png)
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it a bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the desired pyrazine ring . Another approach includes the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation might use alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For instance, its potential as a kinase inhibitor indicates that it might interfere with signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but with a pyrimidine ring instead of a pyrazine ring.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with additional substituents that modify its chemical properties.
Uniqueness
5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
757942-36-2 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC名 |
5-methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-8-7(2-3-9-6)10-4-5-11-8/h4-6,9H,2-3H2,1H3 |
InChIキー |
NREAXSXHEQIWTH-UHFFFAOYSA-N |
正規SMILES |
CC1C2=NC=CN=C2CCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


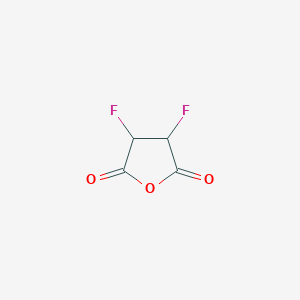
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)


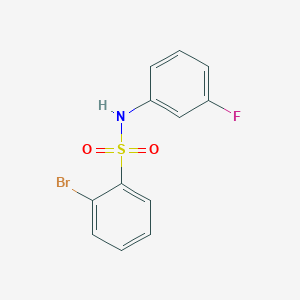
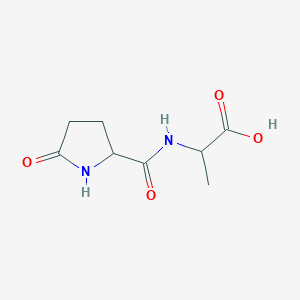
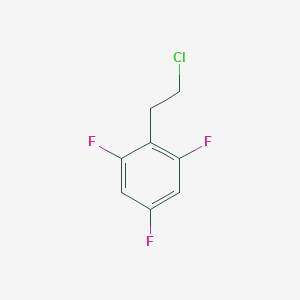
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)


